molecular formula C14H23N3 B3423585 N'-(1-benzylpiperidin-4-yl)ethane-1,2-diamine CAS No. 308362-93-8

N'-(1-benzylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B3423585
CAS No.: 308362-93-8
M. Wt: 233.35 g/mol
InChI Key: GUHJWZDGUNYHAL-UHFFFAOYSA-N
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Description

N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-benzylpiperidine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as automated reaction monitoring and purification processes to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-Benzylpiperidin-4-yl)-2-furamide
  • 4-Benzylpiperidine

Comparison: N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine is unique in its structure and properties compared to similar compounds. For example, while 4-benzylpiperidine is primarily known for its role as a monoamine releasing agent, N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine has a broader range of applications in both chemistry and biology. Additionally, the presence of the ethane-1,2-diamine moiety in N’-(1-benzylpiperidin-4-yl)ethane-1,2-diamine imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N'-(1-benzylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c15-8-9-16-14-6-10-17(11-7-14)12-13-4-2-1-3-5-13/h1-5,14,16H,6-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHJWZDGUNYHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215719
Record name N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308362-93-8
Record name N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308362-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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